2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide
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Overview
Description
2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide is a complex organic compound that features a brominated benzoyl group and a benzodioxin moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide typically involves multiple steps:
Formation of 2-bromobenzoyl chloride: This is achieved by reacting 2-bromobenzoic acid with thionyl chloride under reflux conditions.
Synthesis of the benzodioxin moiety: This involves the cyclization of appropriate dihydroxybenzene derivatives with suitable reagents.
Coupling reaction: The final step involves the coupling of the benzodioxin derivative with 2-bromobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and reduction: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield the corresponding azide derivative.
Scientific Research Applications
2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in studying enzyme interactions and protein binding due to its unique structure.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide involves its interaction with specific molecular targets. The brominated benzoyl group can interact with enzymes or receptors, potentially inhibiting their activity. The benzodioxin moiety may also play a role in stabilizing the compound’s interaction with its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-bromobenzoyl chloride
- 2-bromobenzoic acid
- 4-bromobenzoyl chloride
- 4-bromobenzoic acid
Uniqueness
2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide is unique due to the presence of both a brominated benzoyl group and a benzodioxin moiety.
Properties
Molecular Formula |
C17H13Br2NO4 |
---|---|
Molecular Weight |
455.1 g/mol |
IUPAC Name |
2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide |
InChI |
InChI=1S/C17H13Br2NO4/c18-9-16(21)20-13-8-15-14(23-5-6-24-15)7-11(13)17(22)10-3-1-2-4-12(10)19/h1-4,7-8H,5-6,9H2,(H,20,21) |
InChI Key |
XPSJTAAFRVTJNK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(O1)C=C(C(=C2)NC(=O)CBr)C(=O)C3=CC=CC=C3Br |
Origin of Product |
United States |
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